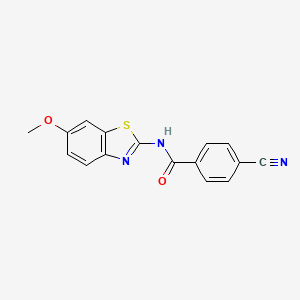

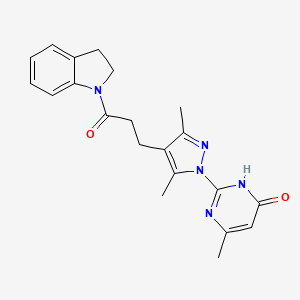

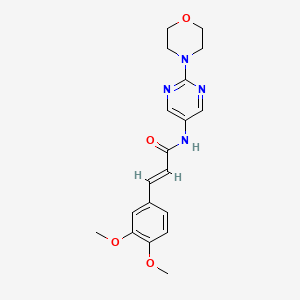

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a complex chemical molecule with significant implications in various fields, including chemistry, biology, medicine, and industry. This compound, due to its multifaceted structure, can engage in diverse chemical reactions and exhibit varied biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one typically involves multi-step processes. Each step must be carefully controlled to ensure the purity and yield of the final product.

Formation of the Pyran-4-one Core: : The initial step generally involves constructing the pyran-4-one core, which is the backbone of the molecule. This can be achieved through a condensation reaction between suitable starting materials under acidic or basic conditions.

Attachment of the Indolin-1-ylmethyl Group: : The indolin-1-ylmethyl group is introduced via an alkylation reaction. This step requires careful control of temperature and pH to ensure that the desired product is obtained without unwanted side reactions.

Incorporation of the Dihydroquinolin-1(2H)-yl Moiety: : This is achieved through a nucleophilic substitution reaction, where the dihydroquinolin-1(2H)-yl group is attached to the intermediate compound formed in the previous steps.

Final Assembly and Purification: : The final step involves the assembly of the entire molecule and purification through techniques like chromatography to achieve the desired purity.

Industrial Production Methods: Scaling up from laboratory synthesis to industrial production requires optimization of each reaction step to maximize yield and minimize cost. Common strategies include:

Batch Processing: : Where each step is performed sequentially in large reactors.

Continuous Flow Processing: : Enhancing efficiency by performing reactions continuously rather than in batches.

Automation and Robotics: : Increasing precision and reducing human error in complex multi-step syntheses.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: : Reduction reactions are typically carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : The compound is also prone to nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and water.

Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed: Depending on the reaction type and conditions, the major products can include oxidized or reduced forms of the compound, as well as substituted derivatives where functional groups are added or replaced.

Aplicaciones Científicas De Investigación

Chemistry

Catalyst Development: : Used in the development of novel catalysts for organic reactions.

Material Science: : Incorporated into the design of new materials with specific properties.

Biology

Drug Discovery: : Investigated for its potential as a therapeutic agent due to its biological activity.

Biochemical Probes: : Utilized as probes to study biochemical pathways.

Medicine

Pharmacological Research: : Explored for its effects on various biological targets, potentially leading to new treatments for diseases.

Diagnostic Tools: : Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

Polymer Chemistry: : Contributing to the development of high-performance polymers.

Agricultural Chemistry: : Applied in the synthesis of agrochemicals to enhance crop yield and resistance.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, altering their activity and resulting in downstream effects.

Binding to Enzymes: : Modifying enzyme activity and influencing metabolic pathways.

Receptor Interactions: : Acting as an agonist or antagonist to modulate receptor-mediated signaling pathways.

Pathway Modulation: : Impacting key pathways involved in cellular processes such as apoptosis, proliferation, or differentiation.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline Derivatives: : Compounds like 2-methylquinoline exhibit similar structural features and chemical reactivity.

Indole Derivatives: : Compounds such as indole-3-acetic acid share the indole moiety and show comparable biological activity.

Pyranone Compounds: : 4H-pyran-4-one derivatives have similar core structures and undergo analogous chemical reactions.

Uniqueness: The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is unique due to its combination of structural motifs, which impart distinctive chemical and biological properties. This combination allows it to interact with multiple targets and exhibit a broad range of activities, making it a valuable compound for research and application in various scientific fields.

Propiedades

IUPAC Name |

2-(2,3-dihydroindol-1-ylmethyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c28-23-14-20(15-26-13-11-19-7-1-3-9-21(19)26)30-16-24(23)31-17-25(29)27-12-5-8-18-6-2-4-10-22(18)27/h1-4,6-7,9-10,14,16H,5,8,11-13,15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWCTGJKEPQYMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)COC3=COC(=CC3=O)CN4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2702188.png)

![2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2702190.png)

![1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2702192.png)

![N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide](/img/structure/B2702196.png)

![Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2702204.png)